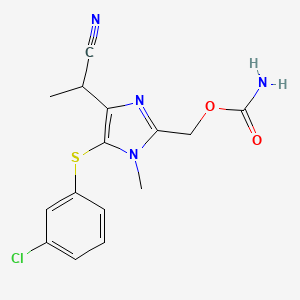
1H-Imidazole-4-acetonitrile, 2-(((aminocarbonyl)oxy)methyl)-5-((3-chlorophenyl)thio)-alpha,1-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-((3-Chlorophenyl)thio)-4-(1-cyanoethyl)-1-methyl-1H-imidazol-2-yl)methyl carbamate is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl thioether, a cyanoethyl group, and a methyl imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((3-Chlorophenyl)thio)-4-(1-cyanoethyl)-1-methyl-1H-imidazol-2-yl)methyl carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Chlorophenyl Thioether: The chlorophenyl thioether group can be introduced via a nucleophilic substitution reaction using 3-chlorophenyl thiol and an appropriate leaving group on the imidazole ring.
Addition of the Cyanoethyl Group: The cyanoethyl group can be added through a Michael addition reaction using acrylonitrile.
Carbamate Formation: The final step involves the formation of the carbamate group through the reaction of the intermediate with methyl isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-((3-Chlorophenyl)thio)-4-(1-cyanoethyl)-1-methyl-1H-imidazol-2-yl)methyl carbamate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, (5-((3-Chlorophenyl)thio)-4-(1-cyanoethyl)-1-methyl-1H-imidazol-2-yl)methyl carbamate may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5-((3-Chlorophenyl)thio)-4-(1-cyanoethyl)-1-methyl-1H-imidazol-2-yl)methyl carbamate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the cyano and carbamate groups suggests it could act as an inhibitor of certain enzymes by forming stable complexes with the active site.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, such as Tipepidine and Tioconazole.
Imidazole Derivatives: Compounds like Metronidazole and Ketoconazole, which also contain an imidazole ring.
Uniqueness
What sets (5-((3-Chlorophenyl)thio)-4-(1-cyanoethyl)-1-methyl-1H-imidazol-2-yl)methyl carbamate apart is the combination of its functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl thioether and cyanoethyl groups, in particular, provides opportunities for diverse chemical reactions and potential biological activities.
Properties
CAS No. |
178979-91-4 |
|---|---|
Molecular Formula |
C15H15ClN4O2S |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
[5-(3-chlorophenyl)sulfanyl-4-(1-cyanoethyl)-1-methylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C15H15ClN4O2S/c1-9(7-17)13-14(23-11-5-3-4-10(16)6-11)20(2)12(19-13)8-22-15(18)21/h3-6,9H,8H2,1-2H3,(H2,18,21) |
InChI Key |
HCPYXEGPJDJDPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=C(N(C(=N1)COC(=O)N)C)SC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


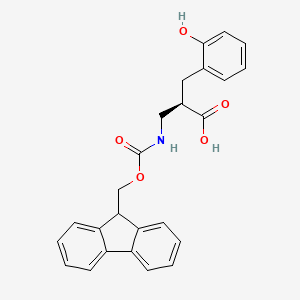

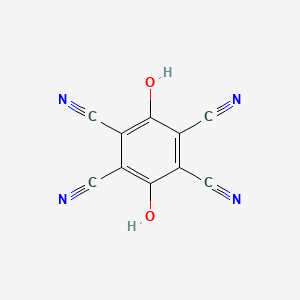
![12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935763.png)
![12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935765.png)
![3,24-dibromo-1,5,22,26-tetrazatridecacyclo[24.16.2.212,15.02,25.04,23.05,13.06,11.014,22.016,21.027,32.033,44.036,43.037,42]hexatetraconta-2,4(23),6,8,10,12,14,16,18,20,24,27,29,31,33(44),34,36(43),37,39,41,45-henicosaene](/img/structure/B12935785.png)
![7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B12935789.png)
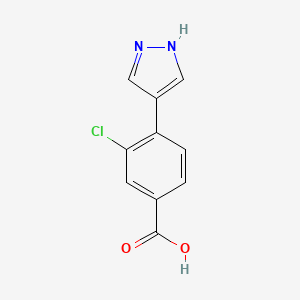
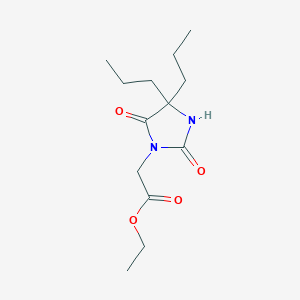

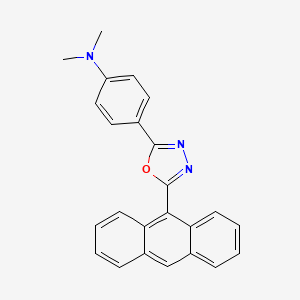
![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
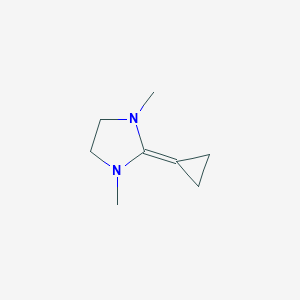
![3-Phenyl-1-azaspiro[4.4]nonane](/img/structure/B12935831.png)
